1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinoline derivatives. This compound is known for its significant biological and pharmacological activities, making it a valuable subject in medicinal chemistry . The quinoline scaffold is a privileged structure in drug discovery, often found in various therapeutic agents, including antibiotics, anticancer, and antiviral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of ethyl esters with diphenyl ether in the presence of radiation or dimethylformamide . Another method includes the hydrolysis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate using hydrochloric acid . These methods are designed to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs multi-step synthetic methodologies, including metal-catalyzed reactions and flow chemistry techniques . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: This compound has been shown to inhibit HIV infection by binding to the CD4 receptor on T cells.
Medicine: It exhibits cytotoxic activity against cancer cells and other human cell lines.
Industry: Used in the development of new drugs and as a molecular model for drug design.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . This inhibition prevents the replication of the virus. Additionally, its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Ciprofloxacin: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike other quinoline derivatives, this compound has shown promising results in inhibiting HIV infection and exhibiting cytotoxicity against cancer cells .
Properties
CAS No. |
922499-41-0 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1,2-diethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-3-10-12(14(17)18)13(16)9-7-5-6-8-11(9)15(10)4-2/h5-8H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
LBKCBLSOTPHRMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=CC=CC=C2N1CC)C(=O)O |
Origin of Product |
United States |
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